3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea
CAS No.: 1599555-19-7
Cat. No.: VC7512098
Molecular Formula: C9H13N3O
Molecular Weight: 179.223
* For research use only. Not for human or veterinary use.
![3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea - 1599555-19-7](/images/structure/VC7512098.png)
Specification
CAS No. | 1599555-19-7 |
---|---|
Molecular Formula | C9H13N3O |
Molecular Weight | 179.223 |
IUPAC Name | 1-methyl-3-(2-pyridin-3-ylethyl)urea |
Standard InChI | InChI=1S/C9H13N3O/c1-10-9(13)12-6-4-8-3-2-5-11-7-8/h2-3,5,7H,4,6H2,1H3,(H2,10,12,13) |
Standard InChI Key | FELKPOAYHSGEHJ-UHFFFAOYSA-N |
SMILES | CNC(=O)NCCC1=CN=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea (CAS: 1823318-72-4) is defined by a urea backbone () modified with two substituents:
The pyrrolidine ring introduces chirality, potentially leading to stereoisomers, though specific stereochemical data are unavailable. The compound’s IUPAC name reflects this substitution pattern, emphasizing the ethyl-linked pyrrolidine and methylated urea components.
Physicochemical Properties
Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 185.27 g/mol |
Density | Not reported |
Melting/Boiling Points | Not reported |
LogP (Partition Coeff.) | Estimated ~1.2 (calculated) |
The absence of experimental data on density and thermal stability underscores the need for further characterization . Computational models suggest moderate hydrophobicity, implying potential membrane permeability in biological systems.
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides . For 3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea, a plausible pathway includes:
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Preparation of 2-(1-Methylpyrrolidin-2-yl)ethylamine: Alkylation of pyrrolidine followed by purification.
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Reaction with Methylisocyanate:
where .
This method aligns with protocols used for analogous compounds, yielding moderate to high purity products after chromatographic purification .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation:
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-NMR: Expected signals include:
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ESI-MS: A molecular ion peak at m/z 185.27 confirms the molecular weight .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
Key SAR observations from analogs include:
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Pyrrolidine Substitution: Methyl groups enhance metabolic stability and membrane penetration .
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Urea Linkage: Critical for hydrogen bonding with target proteins, as seen in kinase inhibitors like sorafenib .
Pharmacokinetic and Toxicological Considerations
Absorption and Distribution
The compound’s logP (~1.2) suggests moderate lipophilicity, favoring oral bioavailability. The pyrrolidine ring may improve solubility compared to purely aromatic ureas.
Metabolism and Excretion
Urea derivatives are often metabolized via hepatic cytochrome P450 enzymes, with potential metabolites including dealkylated amines and hydroxylated pyrrolidines. Renal excretion is likely predominant, though specific data are unavailable.
Toxicity Profile
Applications and Future Directions
Therapeutic Prospects
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Oncology: Potential as a kinase inhibitor or DNA intercalator.
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Neurology: Pyrrolidine derivatives modulate neurotransmitter receptors, suggesting applications in neurodegenerative diseases .
Industrial and Research Uses
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Chemical Probes: Studying protein-ligand interactions.
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Intermediate: Synthesis of more complex heterocycles.
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